molecular formula C16H24O2 B13046232 6-(5-Isopropyl-2-methylphenoxy)hexanal

6-(5-Isopropyl-2-methylphenoxy)hexanal

Cat. No.: B13046232
M. Wt: 248.36 g/mol
InChI Key: GEJCIBRRPQTZCJ-UHFFFAOYSA-N
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Description

6-(5-Isopropyl-2-methylphenoxy)hexanal is an organic compound with the molecular formula C16H24O2 It is a derivative of phenol, specifically a phenoxy aldehyde, characterized by the presence of an isopropyl and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Isopropyl-2-methylphenoxy)hexanal can be achieved through several methods. One common approach involves the reaction of 5-isopropyl-2-methylphenol with hexanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-supported catalysts, such as alumina-supported alkali metal hydroxides, can also enhance the efficiency of the reaction by providing a more controlled environment for the reaction to occur .

Chemical Reactions Analysis

Types of Reactions

6-(5-Isopropyl-2-methylphenoxy)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(5-Isopropyl-2-methylphenoxy)hexanoic acid.

    Reduction: 6-(5-Isopropyl-2-methylphenoxy)hexanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(5-Isopropyl-2-methylphenoxy)hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Isopropyl-2-methylphenoxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-2-methylphenol: A precursor in the synthesis of 6-(5-Isopropyl-2-methylphenoxy)hexanal.

    6-(5-Isopropyl-2-methylphenoxy)hexanoic acid: An oxidation product of this compound.

    6-(5-Isopropyl-2-methylphenoxy)hexanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of an aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

6-(2-methyl-5-propan-2-ylphenoxy)hexanal

InChI

InChI=1S/C16H24O2/c1-13(2)15-9-8-14(3)16(12-15)18-11-7-5-4-6-10-17/h8-10,12-13H,4-7,11H2,1-3H3

InChI Key

GEJCIBRRPQTZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCCC=O

Origin of Product

United States

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